molecular formula C12H10N2O B1416484 9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one CAS No. 1012068-73-3

9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one

Cat. No. B1416484
CAS RN: 1012068-73-3
M. Wt: 198.22 g/mol
InChI Key: GNFFCOIZNPHSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” is a chemical compound that has been studied for its potential antileishmanial properties . It is a derivative of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one .


Synthesis Analysis

The compound can be synthesized in one to two steps by utilizing a post-Ugi modification strategy . This involves the synthesis of ethyl 2-chloromethyl-quinoline-3-carboxylate followed by its one-pot reaction with various amines .


Molecular Structure Analysis

The molecular structure of “9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” is complex and includes a pyrrolo and a quinolin ring . The benzene moiety of isoindolin-l-one is replaced by a quinoline ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” include the one-step synthesis of ethyl 2-chloromethyl-quinoline-3-carboxylate followed by its one-pot reaction with various amines .

Scientific Research Applications

Pharmaceutical Research

Derivatives of pyrroloquinolinone compounds have been synthesized and evaluated for their efficacy against diseases such as visceral leishmaniasis (VL) . This suggests that “9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one” could potentially be used in the development of new pharmaceuticals targeting similar parasitic infections.

Organic Synthesis

The structural motif of pyrroloquinolinone is often utilized in organic synthesis to create novel compounds with potential therapeutic properties . This compound could serve as a key intermediate in the synthesis of more complex molecules.

properties

IUPAC Name

9-methyl-2,3-dihydropyrrolo[3,4-b]quinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-7-8-4-2-3-5-9(8)14-10-6-13-12(15)11(7)10/h2-5H,6H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNFFCOIZNPHSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C13)CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 2
9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 3
Reactant of Route 3
9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 4
9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 5
9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one
Reactant of Route 6
9-methyl-1H,2H,3H-pyrrolo[3,4-b]quinolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.